molecular formula C16H15NO4 B14174873 5-tert-Butyl-3'-nitro[1,1'-biphenyl]-3,4-dione CAS No. 923004-64-2

5-tert-Butyl-3'-nitro[1,1'-biphenyl]-3,4-dione

Cat. No.: B14174873
CAS No.: 923004-64-2
M. Wt: 285.29 g/mol
InChI Key: ZCZQSWBXNRVYPE-UHFFFAOYSA-N
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Description

5-tert-Butyl-3’-nitro[1,1’-biphenyl]-3,4-dione is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a tert-butyl group and a nitro group attached to the biphenyl core. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-Butyl-3’-nitro[1,1’-biphenyl]-3,4-dione typically involves the nitration of 5-tert-butyl-3,4-dihydroxybiphenyl. The nitration reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-tert-Butyl-3’-nitro[1,1’-biphenyl]-3,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at the biphenyl core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Reagents like halogens or sulfonating agents can be used under acidic or basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or sulfonated biphenyl derivatives.

Scientific Research Applications

5-tert-Butyl-3’-nitro[1,1’-biphenyl]-3,4-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-tert-Butyl-3’-nitro[1,1’-biphenyl]-3,4-dione involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The biphenyl core can also participate in π-π interactions with aromatic residues in proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Di-tert-butylbiphenyl: Lacks the nitro group, making it less reactive in certain chemical reactions.

    5,5’-Di-tert-butyl-2,2’-dinitrobiphenyl: Contains additional nitro groups, leading to different reactivity and applications.

Uniqueness

5-tert-Butyl-3’-nitro[1,1’-biphenyl]-3,4-dione is unique due to the specific positioning of the tert-butyl and nitro groups, which confer distinct chemical and biological properties

Properties

CAS No.

923004-64-2

Molecular Formula

C16H15NO4

Molecular Weight

285.29 g/mol

IUPAC Name

3-tert-butyl-5-(3-nitrophenyl)cyclohexa-3,5-diene-1,2-dione

InChI

InChI=1S/C16H15NO4/c1-16(2,3)13-8-11(9-14(18)15(13)19)10-5-4-6-12(7-10)17(20)21/h4-9H,1-3H3

InChI Key

ZCZQSWBXNRVYPE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=O)C1=O)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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